2-(2,4-Dichlorophenoxy)acetamidine

pKa ionization state pH-dependent speciation

2-(2,4-Dichlorophenoxy)acetamidine (CAS 100607-02-1) is a phenoxyacetamidine derivative, structurally analogous to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), but distinguished by the replacement of the carboxylic acid group with an amidine moiety. The compound possesses a molecular formula of C₈H₈Cl₂N₂O and a molecular weight of 219.07 g/mol.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
CAS No. 100607-02-1
Cat. No. B022315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)acetamidine
CAS100607-02-1
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=N)N
InChIInChI=1S/C8H8Cl2N2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12)
InChIKeyIZZWGLGCUWZQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)acetamidine (CAS 100607-02-1): Procurement-Relevant Chemical Identity and Physicochemical Baseline


2-(2,4-Dichlorophenoxy)acetamidine (CAS 100607-02-1) is a phenoxyacetamidine derivative, structurally analogous to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), but distinguished by the replacement of the carboxylic acid group with an amidine moiety . The compound possesses a molecular formula of C₈H₈Cl₂N₂O and a molecular weight of 219.07 g/mol . Key computed physicochemical properties include a boiling point of 336.9°C at 760 mmHg, a density of 1.446 g/cm³, and a predicted pKa of 10.56±0.40 . The amidine functional group imparts distinct hydrogen-bonding capacity and basicity relative to carboxylic acid and amide analogs, which is a critical consideration when selecting a compound for structure-activity relationship (SAR) studies or agrochemical intermediate procurement.

Why 2-(2,4-Dichlorophenoxy)acetamidine Cannot Be Generically Substituted: Functional Group-Driven Divergence in Ionization and Physical Form


The acetamidine functional group in 2-(2,4-dichlorophenoxy)acetamidine fundamentally alters the compound's ionization profile relative to the carboxylic acid (2,4-D) and amide (2,4-dichlorophenoxyacetamide) analogs. The predicted pKa of the acetamidine (~10.56) indicates that it will exist predominantly in its protonated, cationic form at physiological and environmentally relevant pH ranges, in stark contrast to 2,4-D (pKa ~2.7), which remains anionic [1]. This difference in charge state can significantly influence membrane permeability, soil sorption, and target-site binding. Furthermore, the amide analog has a reported melting point of 155–156°C and exists as a solid [2], whereas the target acetamidine is reported as a liquid or low-melting solid (no melting point listed in standard databases), potentially offering advantages for liquid formulation approaches that are incompatible with the solid amide. These disparities mean that in-class compounds cannot be simply interchanged without altering a study's pharmacokinetic, environmental fate, or formulation outcomes.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)acetamidine Relative to Closest Analogs


Ionization State Divergence: pKa Comparison Differentiates Acetamidine from Carboxylic Acid and Amide Analogs

The predicted pKa of 2-(2,4-dichlorophenoxy)acetamidine is 10.56±0.40 , whereas the carboxylic acid analog 2,4-D has a measured pKa of 2.73 [1], and the amide analog (2,4-dichlorophenoxyacetamide) is essentially neutral across the physiological pH range. This ~7.8 unit pKa difference means that at pH 7, the acetamidine is >99.9% cationic, while 2,4-D is >99.9% anionic. Such a reversal in charge state is expected to produce divergent membrane permeability, soil organic carbon sorption (Koc), and protein binding profiles.

pKa ionization state pH-dependent speciation

Physical Form and Melting Point: Liquid-State Acetamidine vs. High-Melting Solid Amide Analog

2,4-Dichlorophenoxyacetamide (CAS 1982-42-9) is reported as a solid with a melting point of 155–156°C [1]. In contrast, 2-(2,4-dichlorophenoxy)acetamidine is listed without a melting point in standard databases, consistent with a liquid or low-melting amorphous material, and is frequently supplied as the hydrochloride salt . This physical-form divergence directly impacts formulation options: the liquid acetamidine (or its readily soluble salt) can be incorporated into liquid concentrate formulations without the need for co-solvents required to dissolve the high-melting amide solid.

physical state melting point formulation compatibility

Hydrogen-Bond Donor/Acceptor Capacity: Amidines Enable Dual H-Bond Interactions Absent in Amide and Acid Analogs

The amidine group (─C(=NH)NH₂) in the target compound provides a hydrogen-bond donor count of 2 and an acceptor count of 2, whereas the amide analog (─C(=O)NH₂) has 1 donor and 2 acceptors, and the carboxylic acid (─COOH) has 1 donor and 2 acceptors [1][2].This additional donor capacity, combined with the amidine's ability to form resonance-stabilized bidentate interactions with carboxylate or phosphate groups, can confer distinct molecular recognition profiles at biological targets, including auxin receptors and transport proteins.

hydrogen bonding molecular recognition target engagement

Class-Level Growth Inhibitory Activity: Phenoxyacetamidines Show Distinct Plant Growth Regulation Relative to Carboxylic Acid Auxins

Historical data from a PhD thesis demonstrate that phenoxyacetamidine derivatives exhibit distinct growth inhibitory properties in oat seedling assays, whereas the corresponding carboxylic acids are recognized as plant growth promoting agents [1]. Specifically, 4-chlorophenoxyacetamidine was identified as the most potent growth inhibitor among the tested amidines. While quantitative data for the 2,4-dichloro derivative is not explicitly listed, the class-level observation supports the hypothesis that the amidine functional group can invert the biological activity from growth promotion to growth inhibition. This warrants direct head-to-head comparative testing of 2-(2,4-dichlorophenoxy)acetamidine against 2,4-D.

growth inhibition auxin mimic oat coleoptile assay

Optimal Application Scenarios for Procuring 2-(2,4-Dichlorophenoxy)acetamidine


Structure-Activity Relationship (SAR) Studies of Auxin Receptor Binding

When designing a compound library to probe the effect of charge state on auxin receptor (e.g., TIR1/AFB) binding and activation, researchers should include the cationic acetamidine alongside the anionic acid and neutral amide analogs. The predicted pKa difference (~7.8 units) and the additional H-bond donor of the acetamidine may reveal binding pocket interactions not accessible to the acid or amide forms [1].

Development of Liquid Herbicide Formulations Without Co-Solvents

Industrial formulators aiming to develop concentrated liquid herbicidal compositions may prioritize the acetamidine over the solid amide analog (mp 155–156°C). The liquid physical state and the availability of the highly water-soluble hydrochloride salt eliminate the need for organic co-solvents and heating steps required for dissolving the high-melting amide, potentially simplifying manufacturing and reducing solvent-related costs and environmental impact [2].

Probing pH-Dependent Membrane Permeability and Soil Mobility

For environmental fate studies, the acetamidine's cationic nature at environmentally relevant pH (pKa ~10.56) makes it an ideal probe compound for investigating how charge reversal affects soil sorption (Koc) and plant cuticle penetration, in direct comparison with the anionic 2,4-D (pKa 2.73). Such studies are essential for understanding the off-target movement and leaching potential of phenoxy-based agrochemicals [1].

Plant Growth Inhibition Screening in Monocot and Dicot Models

Building on historical evidence that phenoxyacetamidines can exhibit growth inhibitory rather than growth-promoting activity, researchers focused on discovering novel herbicidal leads or plant growth retardants should incorporate 2-(2,4-dichlorophenoxy)acetamidine into oat coleoptile or Arabidopsis root elongation assays, benchmarking directly against 2,4-D and the amide analog [3].

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)acetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.